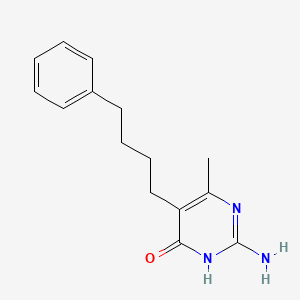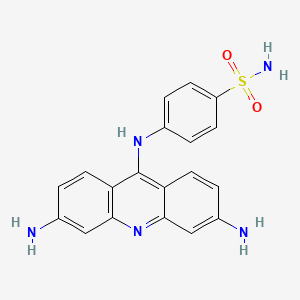
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of dichloro, fluorophenyl, and nitrophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions using reagents like chlorinating agents, fluorinating agents, and nitrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride, fluorinating agents like elemental fluorine, and nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole has various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug discovery and development for its pharmacological properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Processes: Affecting cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dichlorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
- 3-(2,4-Dichloro-5-fluorophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole
- 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-methylphenyl)-4,5-dihydro-1,2-oxazole
Uniqueness
The uniqueness of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
| 649556-44-5 | |
Formule moléculaire |
C15H9Cl2FN2O3 |
Poids moléculaire |
355.1 g/mol |
Nom IUPAC |
3-(2,4-dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-2-1-3-9(4-8)20(21)22/h1-6,15H,7H2 |
Clé InChI |
IDLXHPVXBDYJKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)



![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

